molecular formula C9H10O5S B168573 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester CAS No. 101371-44-2

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester

Cat. No.: B168573
CAS No.: 101371-44-2
M. Wt: 230.24 g/mol
InChI Key: MMQMPQSDQCEYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is an organic compound with the molecular formula C9H10O5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester typically involves the esterification of 2-Hydroxy-5-methylsulfonylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-Hydroxy-5-methylsulfonylbenzoic acid+MethanolH2SO42-Hydroxy-5-methylsulfonylbenzoic acid methyl ester+Water\text{2-Hydroxy-5-methylsulfonylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Hydroxy-5-methylsulfonylbenzoic acid+MethanolH2​SO4​​2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-keto-5-methylsulfonylbenzoic acid methyl ester.

    Reduction: Formation of 2-hydroxy-5-methylthio-benzoic acid methyl ester.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylsulfonyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid methyl ester (Methyl salicylate): Lacks the methylsulfonyl group.

    5-Methylsulfonylbenzoic acid methyl ester: Lacks the hydroxyl group.

    2-Hydroxy-5-methylbenzoic acid methyl ester: Lacks the sulfonyl group.

Uniqueness

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-hydroxy-5-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMPQSDQCEYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634561
Record name Methyl 2-hydroxy-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101371-44-2
Record name Methyl 2-hydroxy-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-5-(methylsulfonyl)benzoic acid (5.80 g, 26.8 mmol, prepared using procedure in J. Chem. Soc., Perkin Trans 1 1978, 6, 633-638) in MeOH (150 ml) at 0° C. was saturated with HCl (g). The solution was warmed to r.t. and heated to reflux for 3 h. The solid which formed upon cooling was filtered and dried to afford the title compound (4.40 g, 19.1 mmol, 71%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.